molecular formula C23H15N5OS B2875693 2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 688792-71-4

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2875693
CAS No.: 688792-71-4
M. Wt: 409.47
InChI Key: YKKHHHVPZDMTJZ-UHFFFAOYSA-N
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Description

2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H15N5OS and its molecular weight is 409.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has demonstrated various synthetic routes to create quinazolin-4(3H)-ones and related compounds, showcasing methodologies involving amidine arylation and cyclization processes. For instance, a study detailed the preparation of pyrido[4,3-d]pyrimidin-4(3H)-one through reactions involving 2-trifluoromethyl-4-iodo-nicotinic acid, highlighting the applicability of amidine arylation for the synthesis of quinazolin-4(3H)-ones (Li et al., 2013).
  • Structural Requirements for Pro-apoptotic Agents : Research into the structural requirements for pro-apoptotic agents based on derivatives like 2,4-diaminoquinazoline has led to the identification of specific structural profiles that suggest different mechanisms of action for these compounds, underscoring their potential in cancer therapy (Font et al., 2011).

Potential Applications

  • Antimicrobial and Antifungal Activities : Some derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. A study on benzothiazole pyrimidine derivatives, for instance, highlighted excellent in vitro activity against Staphylococcus aureus, Escherichia coli, and several fungi, presenting these compounds as potential antimicrobial agents (Maddila et al., 2016).
  • Anticancer Agents : The synthesis and evaluation of certain quinazolin-4(3H)-one derivatives have identified compounds with anti-proliferative properties against cancer cell lines, indicating their potential as anticancer agents. Innovative synthetic methodologies have facilitated the creation of these compounds, which have been subject to pharmacological evaluations to assess their efficacy (Mulakayala et al., 2012).

Mechanism of Action

Target of Action

It is known that nitrogen-containing heterocyclic compounds, which this compound is a part of, form the basis of many biologically active substances . They are often involved in interactions with various proteins, enzymes, and receptors in the body, which could potentially be the targets of this compound.

Mode of Action

It’s known that nitrogenous heterocycles, such as this compound, have a wide spectrum of biological activity and numerous therapeutic applications in medicine . They often work by interacting with their targets and causing changes in their function, which can lead to various downstream effects.

Biochemical Pathways

Nitrogenous heterocycles are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activity . They can influence the function of various enzymes and proteins, leading to changes in cellular processes and signaling pathways.

Result of Action

Given the broad biological activity of nitrogenous heterocycles, it can be inferred that this compound could have a wide range of potential effects at the molecular and cellular level .

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5OS/c29-21-13-15(24-20-11-5-6-12-27(20)21)14-30-23-26-17-8-2-1-7-16(17)22-25-18-9-3-4-10-19(18)28(22)23/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKHHHVPZDMTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.